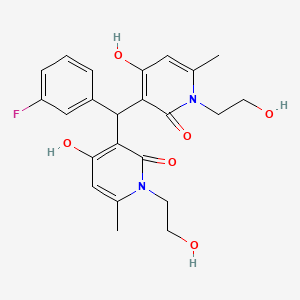
3,3'-((3-fluorophenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,3'-((3-fluorophenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one) is a useful research compound. Its molecular formula is C23H25FN2O6 and its molecular weight is 444.459. The purity is usually 95%.
BenchChem offers high-quality 3,3'-((3-fluorophenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-((3-fluorophenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
a. Antioxidant Activity: The presence of hydroxyl groups in the molecule suggests antioxidant potential. Researchers could explore its ability to scavenge free radicals and protect cells from oxidative damage.
b. Anti-Inflammatory Effects: Given its structural resemblance to certain anti-inflammatory drugs, investigations could focus on its ability to modulate inflammatory pathways. This could lead to the development of novel anti-inflammatory agents.
c. Enzyme Inhibition: The pyridinone moiety may interact with enzymes involved in various biological processes. Researchers could explore its inhibitory effects on specific enzymes, potentially identifying new drug targets.
Coordination Chemistry and Catalysis
The compound’s metal-binding properties make it relevant in coordination chemistry and catalysis:
a. Rhodium Complexes: The ligand could form stable complexes with rhodium ions. Researchers might investigate its use as a ligand in Rh(III)-catalyzed reactions, such as C–H functionalization .
b. Asymmetric Catalysis: The chiral centers in the molecule could enable asymmetric catalysis. Researchers could explore its potential as a catalyst in enantioselective transformations.
Computational Chemistry
The compound’s complexity makes it an interesting subject for computational studies:
a. Molecular Docking: Researchers could perform molecular docking simulations to predict its binding affinity with specific protein targets. This could guide drug design efforts.
b. Quantum Chemical Calculations: Density functional theory (DFT) calculations could provide insights into its electronic structure, reactivity, and spectroscopic properties.
properties
IUPAC Name |
3-[(3-fluorophenyl)-[4-hydroxy-1-(2-hydroxyethyl)-6-methyl-2-oxopyridin-3-yl]methyl]-4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O6/c1-13-10-17(29)20(22(31)25(13)6-8-27)19(15-4-3-5-16(24)12-15)21-18(30)11-14(2)26(7-9-28)23(21)32/h3-5,10-12,19,27-30H,6-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMSLORYDYWKLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCO)C(C2=CC(=CC=C2)F)C3=C(C=C(N(C3=O)CCO)C)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3'-((3-fluorophenyl)methylene)bis(4-hydroxy-1-(2-hydroxyethyl)-6-methylpyridin-2(1H)-one) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-[(4-chloro-2-methylphenyl)sulfonyl]piperazin-1-yl}methyl)-3-(4-fluorophenyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B2356402.png)
![5-bromo-N-(5-((5-chloro-2-methylphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)furan-2-carboxamide](/img/structure/B2356403.png)
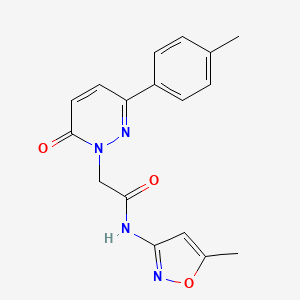
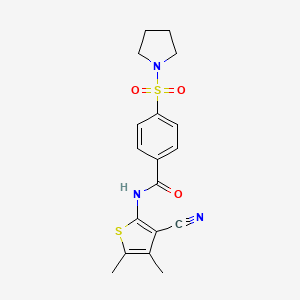
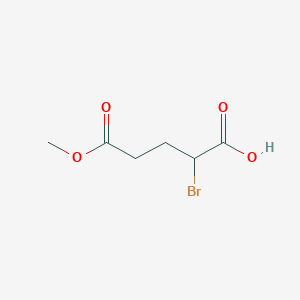


![8-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2356414.png)

![3-Tert-butyl-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2356416.png)
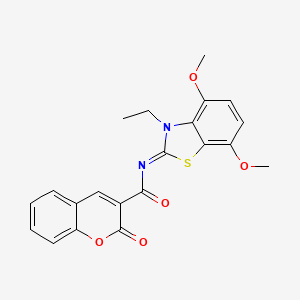
![ethyl 2-(2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2356419.png)
![2-amino-N-(3-ethoxypropyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2356420.png)
